6-(4-Bromophenyl)imidazo[2,1-b]thiazole
Overview
Description
6-(4-Bromophenyl)imidazo[2,1-b]thiazole is a heterocyclic compound that features an imidazo[2,1-b]thiazole core substituted with a 4-bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .
Mechanism of Action
Target of Action
Similar compounds have been found to target various protein kinases and other cellular components .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various cellular pathways .
Result of Action
Similar compounds have been found to have various effects, such as antitubercular activity .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromoaniline with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution followed by cyclization to form the imidazo[2,1-b]thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The imidazo[2,1-b]thiazole core can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted phenylimidazo[2,1-b]thiazoles.
Cyclization Products: More complex heterocyclic compounds can be formed through further cyclization reactions.
Scientific Research Applications
6-(4-Bromophenyl)imidazo[2,1-b]thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and potential therapeutic applications.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole
- 6-(4-Methylphenyl)imidazo[2,1-b]thiazole
- 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
Uniqueness
6-(4-Bromophenyl)imidazo[2,1-b]thiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with potentially improved biological activities .
Properties
IUPAC Name |
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIARQEDFNKBIQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349879 | |
Record name | 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7120-13-0 | |
Record name | 6-(4-Bromophenyl)imidazo[2,1-b]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7120-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activity has been explored for 6-(4-bromophenyl)imidazo[2,1-b]thiazole derivatives?
A1: Research indicates that this compound derivatives have shown potential as aldose reductase inhibitors []. Specifically, a study synthesized and characterized various derivatives of this compound, including hydrazinecarbothioamides and 4-thiazolidinones []. These derivatives were then evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications.
Q2: Which derivative demonstrated the most promising aldose reductase inhibitory activity?
A2: Among the tested compounds, 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide exhibited the most significant aldose reductase inhibitory activity []. This finding suggests that specific structural modifications within the this compound scaffold can influence its biological activity.
Q3: Beyond aldose reductase inhibition, have other biological activities been investigated for these derivatives?
A3: Yes, in addition to aldose reductase inhibition, researchers have also explored the antimicrobial activity of novel this compound derivatives []. While specific details about the antimicrobial activity are limited in the available abstracts, this research direction highlights the potential for this class of compounds to target multiple therapeutic areas.
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